molecular formula C20H42BrNO2 B11941488 1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide CAS No. 10566-98-0

1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide

Cat. No.: B11941488
CAS No.: 10566-98-0
M. Wt: 408.5 g/mol
InChI Key: LHWVQXMPWUSAHO-UHFFFAOYSA-M
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Description

1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide is a quaternary ammonium compound with the molecular formula C20H42BrNO2. It is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromide ion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like silver nitrate can facilitate the substitution of the bromide ion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce various quaternary ammonium salts.

Scientific Research Applications

1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in cell culture and molecular biology experiments for its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide involves its interaction with cell membranes and other molecular targets. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This mechanism is exploited in various applications, including drug delivery and antimicrobial formulations.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide: Similar in structure but with a shorter alkyl chain.

    Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

Uniqueness

1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide is unique due to its specific alkyl chain length and functional groups, which confer distinct physicochemical properties. These properties make it suitable for specialized applications in research and industry.

Properties

CAS No.

10566-98-0

Molecular Formula

C20H42BrNO2

Molecular Weight

408.5 g/mol

IUPAC Name

(1-methoxy-1-oxohexadecan-2-yl)-trimethylazanium;bromide

InChI

InChI=1S/C20H42NO2.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20(22)23-5)21(2,3)4;/h19H,6-18H2,1-5H3;1H/q+1;/p-1

InChI Key

LHWVQXMPWUSAHO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OC)[N+](C)(C)C.[Br-]

Origin of Product

United States

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